![molecular formula C11H16N2O B1603090 2-(1-Piperazinyl)benzyl alcohol CAS No. 321909-01-7](/img/structure/B1603090.png)
2-(1-Piperazinyl)benzyl alcohol
Overview
Description
2-(1-Piperazinyl)benzyl alcohol is an organic compound characterized by the presence of a piperazine ring attached to a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Piperazinyl)benzyl alcohol typically involves the reaction of piperazine with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Piperazinyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Piperazine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Synthesis Intermediate
2-(1-Piperazinyl)benzyl alcohol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical modifications allows it to be transformed into more complex structures that exhibit pharmacological activity. For instance, it is utilized in the development of antipsychotic and antidepressant medications due to the piperazine ring's known biological activities.
2. Antidepressant and Antipsychotic Properties
Research indicates that compounds containing piperazine moieties often exhibit significant antidepressant and antipsychotic properties. For example, derivatives of this compound have been investigated for their affinity for dopamine D2 and serotonin 5-HT1A receptors, which are critical targets in the treatment of mood disorders .
3. Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Its mechanism involves disrupting bacterial membrane integrity, which enhances the efficacy of other antimicrobial agents when used in combination .
Case Studies
- Study on Antipsychotic Activity : A study evaluated various benzylpiperazine derivatives for their antipsychotic potential using the conditioned avoidance response (CAR) test. The results indicated that certain derivatives of this compound displayed high affinity for D2 receptors, suggesting their potential as effective antipsychotic agents .
- Antimicrobial Efficacy : In a study examining the combination of benzyl alcohol with other antimicrobial agents, it was found that this compound significantly increased bacterial susceptibility to treatments, indicating its role as an adjuvant in antimicrobial therapy .
Comparative Analysis of Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Isopropylbenzyl Alcohol | Benzyl Alcohol Derivative | Exhibits fragrance properties and insect repellent activity |
4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | Piperazine Derivative | Contains a fluorine substituent enhancing biological activity |
1-(4-Hydroxyphenyl)piperazine | Piperazine Derivative | Known for its antidepressant effects |
This table highlights how structural modifications can lead to distinct biological activities among piperazine derivatives.
Mechanism of Action
The mechanism of action of 2-(1-Piperazinyl)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways. This compound may also act as a ligand, modulating the activity of specific proteins and enzymes.
Comparison with Similar Compounds
- 2-(1-Piperazinyl)ethanol
- 2-(1-Piperazinyl)phenol
- 2-(1-Piperazinyl)acetaldehyde
Comparison: 2-(1-Piperazinyl)benzyl alcohol is unique due to the presence of both the piperazine ring and the benzyl alcohol moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.
Biological Activity
2-(1-Piperazinyl)benzyl alcohol (CAS No. 321909-01-7) is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H16N2O, with a molecular weight of 192.26 g/mol. The structure features a benzyl alcohol moiety linked to a piperazine ring, which is known for its pharmacological versatility.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The piperazine moiety allows for interaction with various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in neuropharmacology.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby influencing synaptic transmission and neurochemical balance.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in treating bacterial infections.
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. A study involving human cancer cell lines demonstrated:
- Cell Viability Reduction : The compound reduced cell viability in a dose-dependent manner.
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in treated cells compared to controls.
Case Studies and Research Findings
- Neuropharmacological Effects : A study published in Journal of Medicinal Chemistry explored the neuropharmacological effects of related piperazine derivatives. It was found that compounds with similar structures could modulate serotonin receptor activity, suggesting a potential for mood disorder treatments .
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of various piperazine derivatives against resistant bacterial strains. Results indicated that compounds structurally related to this compound showed promising results against multi-drug resistant bacteria, highlighting its potential as a lead compound for antibiotic development .
- Toxicological Studies : Toxicity assessments performed using animal models indicated that this compound had a favorable safety profile at therapeutic doses, with no significant adverse effects observed .
Properties
IUPAC Name |
(2-piperazin-1-ylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-3-1-2-4-11(10)13-7-5-12-6-8-13/h1-4,12,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQWOCMZRVUREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622297 | |
Record name | [2-(Piperazin-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321909-01-7 | |
Record name | [2-(Piperazin-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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